

A Comprehensive Technical Guide to Sulfide Nomenclature in Organic and Inorganic Chemistry

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the principles and rules governing the nomenclature of **sulfide**-containing compounds in both organic and inorganic chemistry. Designed for professionals in research and development, this document offers a systematic approach to naming simple and complex **sulfides**, supported by quantitative data, detailed experimental protocols, and logical visual aids to facilitate understanding.

Introduction to Sulfides

Sulfides are a broad class of chemical compounds containing a sulfur atom bonded to other elements or moieties.^[1] In inorganic chemistry, **sulfide** typically refers to the anion of sulfur in its lowest oxidation state, S^{2-} , or compounds containing this ion.^[2] These are often salts of hydrogen **sulfide**.^[3] In organic chemistry, **sulfides**, also known as thioethers, are analogues of ethers where a sulfur atom is bonded to two organic groups (R-S-R').^{[3][4]} The diversity of **sulfide** compounds necessitates a clear and systematic set of naming conventions to ensure unambiguous communication in scientific and technical contexts.

Nomenclature of Organic Sulfides (Thioethers)

The nomenclature of organic **sulfides** is analogous to that of ethers, with IUPAC providing several methods for naming these compounds.^{[5][6]}

Common or Radicofunctional Nomenclature

For simple **sulfides** with uncomplicated alkyl or aryl groups, common names are frequently used. This system names the two groups attached to the sulfur alphabetically as separate words, followed by "**sulfide**".^{[4][7]} If the two groups are identical, the prefix "di-" is used.^[8]

- Example 1: $\text{CH}_3\text{-S-CH}_2\text{CH}_3$ is named ethyl methyl **sulfide**.^[7]
- Example 2: $(\text{CH}_3)_2\text{S}$ is called dimethyl **sulfide**.^[9]
- Example 3: $\text{C}_6\text{H}_5\text{-S-CH}_3$ is known as methyl phenyl **sulfide**.^[9]

IUPAC Substitutive Nomenclature

For more complex molecules, IUPAC substitutive nomenclature is the preferred method. In this system, the larger organic group is considered the parent alkane, and the smaller R-S- group is treated as a substituent named "alkylthio" or "alkylsulfanyl".^{[8][10]}

- Example 1: $\text{CH}_3\text{-S-CH}_2\text{CH}_2\text{CH}_3$ is named 1-(methylthio)propane.
- Example 2: In a more complex structure, the position of the alkylthio group is indicated by a locant.^[11]

Cyclic Sulfides

Cyclic **sulfides** are named using the prefix "thia-" with the name of the corresponding carbocyclic compound.^[5]

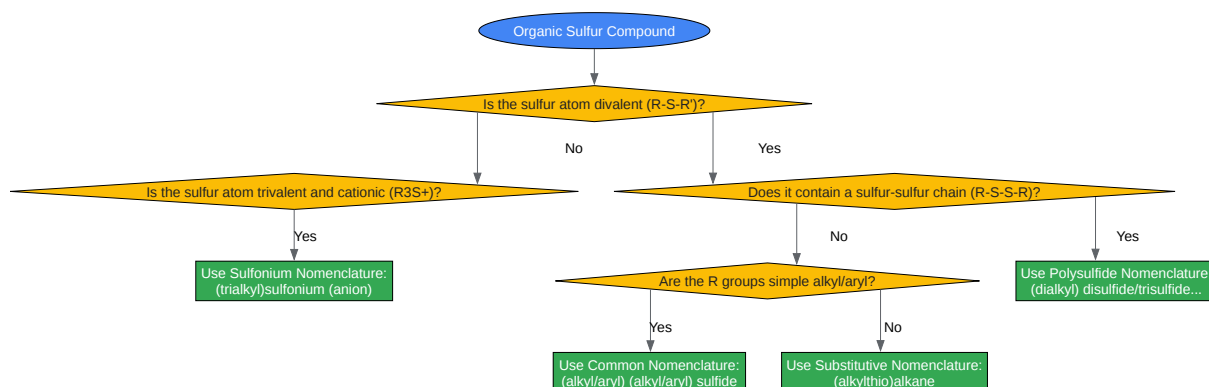
- Example: A five-membered ring containing one sulfur atom and four carbon atoms is named thiacyclopentane (commonly known as tetrahydrothiophene).

Polysulfides and Sulfonium Salts

- **Polysulfides**: Compounds with a chain of two or more sulfur atoms (R-S-S-R , R-S-S-S-R , etc.) are named as **disulfides**, **trisulfides**, and so on.^[12] Alternatively, they can be named as derivatives of sulfane (H_2S), disulfane (H_2S_2), etc.^[12]
 - Example: $\text{CH}_3\text{-S-S-CH}_3$ is dimethyl **disulfide**.

- Sulfonium Salts: Compounds in which the sulfur atom is bonded to three organic groups and carries a positive charge are named as sulfonium salts. The names of the organic groups are cited in alphabetical order, followed by "-sulfonium" and the name of the anion.[13]
 - Example: $[(\text{CH}_3)_3\text{S}]^+\text{Cl}^-$ is trimethylsulfonium chloride.

The logical flow for determining the appropriate nomenclature for an organic sulfur compound is illustrated in the diagram below.



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Decision workflow for naming organic sulfur compounds.

Nomenclature of Inorganic Sulfides

Inorganic **sulfides** are typically ionic compounds containing the **sulfide** ion (S^{2-}).^[14] Their nomenclature follows the IUPAC rules for ionic compounds.^[15]

Binary Sulfides

For binary **sulfides**, which consist of sulfur and one other element (usually a metal), the name is formed by stating the name of the cation (the metal) followed by the name of the anion (**sulfide**).^[15]

- Example 1: Na_2S is named sodium **sulfide**.
- Example 2: CaS is named calcium **sulfide**.

If the metal can form cations with different charges (i.e., it is polyvalent), the charge of the metal ion is indicated by a Roman numeral in parentheses immediately following the metal's name.^[5]

- Example 1: FeS is iron(II) **sulfide**.
- Example 2: Fe_2S_3 is iron(III) **sulfide**.

Sulfides with Polyatomic Ions

When the cation is a polyatomic ion, its name is used directly.^[16]^[17]

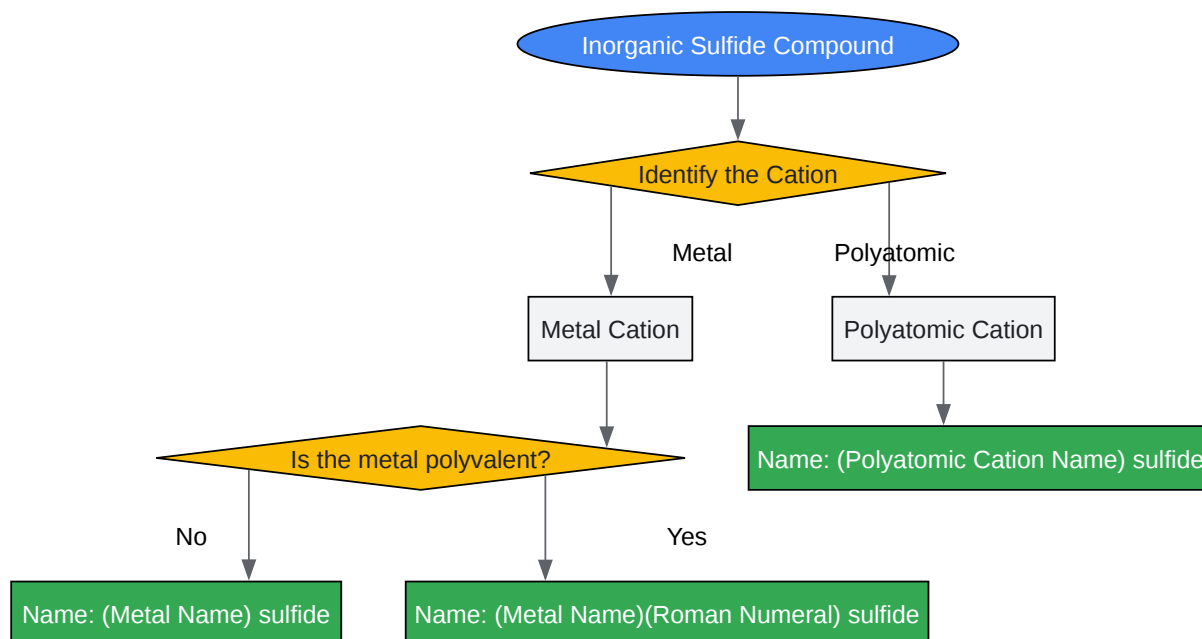
- Example: $(NH_4)_2S$ is ammonium **sulfide**.^[16]

Polysulfides

Inorganic polysulfides contain the polysulfide anion (S_n^{2-}). They are named by specifying the number of sulfur atoms.

- Example: FeS_2 is iron disulfide (commonly known as pyrite).^[12]

The diagram below outlines the naming process for inorganic **sulfides**.



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Decision workflow for naming inorganic **sulfides**.

Quantitative Data

The structural and spectroscopic properties of **sulfides** are critical for their characterization. The following tables summarize key quantitative data for representative **sulfide**-containing compounds.

Table 1: Bond Lengths and Angles in **Sulfide**-Related Compounds

| Bond | Compound Type | Typical Bond Length (pm) | Bond Angle | Typical Angle (°) | Reference(s) |
|---------|-------------------|----------------------------|------------|-------------------|--------------|
| C-S | Thioether | 182 | C-S-C | ~99 | [18] |
| C-S | Thiol | 180 | C-S-H | ~90 | [19] |
| S-H | Thiol | 133.56 | - | - | [20] |
| S-S | Disulfide | 203 - 210 | C-S-S | ~104 | [5][21] |
| Metal-S | Inorganic Sulfide | 236 (Hg-S) - 244 (Ag-S) | S-Metal-S | Varies | [21] |

Table 2: Spectroscopic Data for Organic **Sulfides** (Thioethers)

| Spectroscopy Type | Feature | Typical Chemical Shift / Frequency / Pattern | Reference(s) |
|---------------------|--|--|--------------|
| ¹ H NMR | Protons on α-carbon (R-CH ₂ -S) | 2.0 - 2.5 ppm | [12] |
| ¹³ C NMR | α-carbon (R-CH ₂ -S) | 15 - 46 ppm | [4] |
| Infrared (IR) | C-S stretch | 570 - 710 cm ⁻¹ (weak and can be difficult to assign) | [12] |
| Mass Spectrometry | Fragmentation | α-cleavage of an alkyl radical is common. The molecular ion peak (M ⁺) is usually present but may be weak.[22] | [16][22] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative organic and inorganic **sulfides**, as well as a standard analytical procedure for **sulfide** quantification.

Synthesis of Diphenyl Sulfide (Organic)

This protocol is adapted from a procedure in Organic Syntheses and utilizes a Friedel-Crafts reaction.^{[8][9]}

Materials:

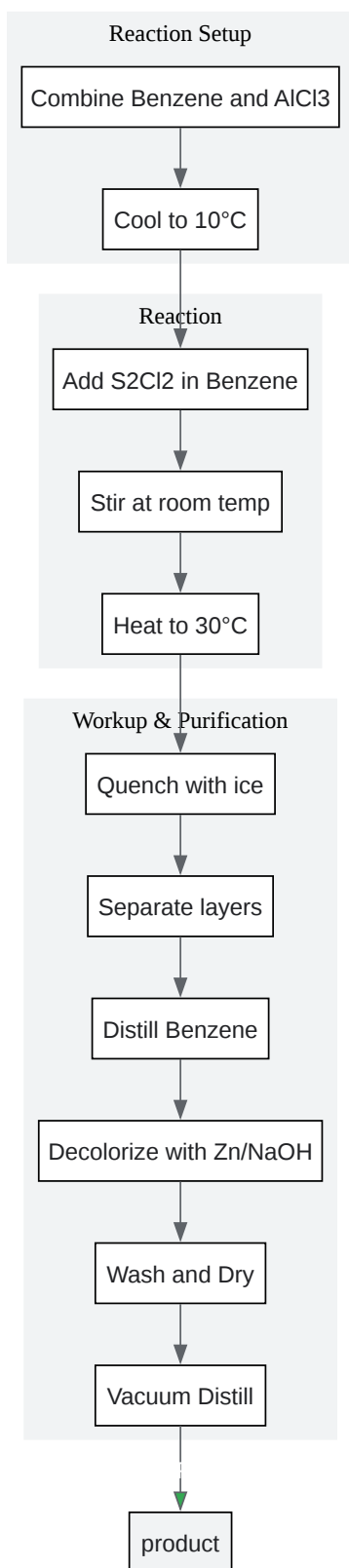
- Dry benzene (C_6H_6)
- Anhydrous aluminum chloride ($AlCl_3$)
- Sulfur monochloride (S_2Cl_2)
- Cracked ice
- Methyl alcohol
- Zinc dust
- 40% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), combine 858 g (11 moles) of dry benzene and 464 g (3.48 moles) of anhydrous $AlCl_3$. Cool the mixture to $10^\circ C$ in an ice bath.
- **Reagent Addition:** Slowly add a solution of 405 g (3 moles) of S_2Cl_2 in 390 g (5 moles) of dry benzene to the stirred mixture over approximately one hour, maintaining the temperature at $10^\circ C$.

- **Reaction Progression:** After the addition is complete, remove the ice bath and continue stirring at room temperature for two hours. Then, heat the mixture to 30°C for one hour or until the evolution of HCl gas ceases.
- **Workup:** Carefully pour the reaction mixture onto 1 kg of cracked ice to decompose the aluminum chloride complex. Separate the benzene layer.
- **Purification:**
 - Distill off the excess benzene on a steam bath.
 - Cool the residual oil to 0°C and filter to remove precipitated sulfur.
 - Treat the crude product with zinc dust and 40% NaOH solution with heating and stirring to decolorize it.
 - Separate the organic layer, wash with water, and dry over anhydrous Na₂SO₄.
 - Perform a final vacuum distillation to obtain pure diphenyl **sulfide**.

The workflow for this synthesis is depicted below.



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Experimental workflow for diphenyl **sulfide** synthesis.

Synthesis of Cadmium Sulfide Nanoparticles (Inorganic)

This protocol describes a mechanochemical synthesis of CdS nanoparticles.[14]

Materials:

- Cadmium acetate dihydrate ($\text{Cd}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$)
- Sodium **sulfide** nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)
- Planetary ball mill with silicon nitride milling chambers and balls

Procedure:

- Preparation: Weigh stoichiometric amounts of cadmium acetate and sodium **sulfide**. For a 1 g total mass, use appropriate molar ratios.
- Milling: Transfer the reactants into a silicon nitride milling chamber containing silicon nitride balls.
- Mechanochemical synthesis: Mill the mixture in the planetary ball mill for a specified time (e.g., 5 minutes) at a set rotational speed (e.g., 550 rpm). The milling is typically carried out in an air atmosphere.
- Product Collection: After milling, carefully open the chamber in a well-ventilated area and collect the resulting CdS nanoparticle powder.
- Characterization: The synthesized nanoparticles can be characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and UV-Vis spectroscopy to confirm their structure, size, and optical properties.[7]

Quantitative Analysis of Sulfide by Ion-Selective Electrode (ISE)

This method is suitable for determining the total dissolved **sulfide** concentration in aqueous samples.[3]

Apparatus:

- Ion-selective electrode (ISE) for **sulfide**
- Reference electrode
- Ion meter or pH/mV meter

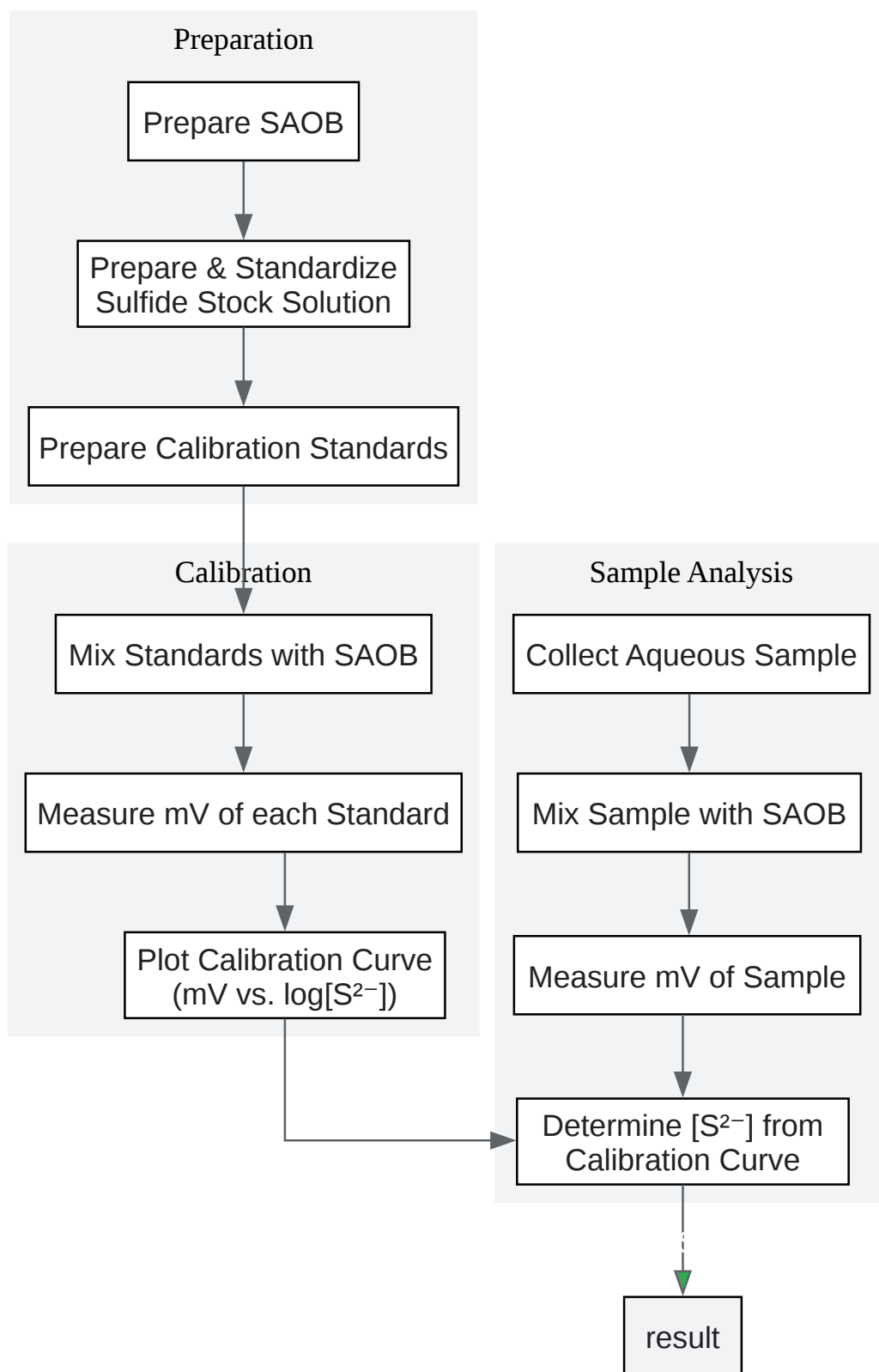
Reagents:

- **Sulfide** Antioxidant Buffer (SAOB): Dissolve 80 g NaOH, 35 g ascorbic acid, and 67 g disodium EDTA in distilled water and dilute to 1 L.[\[10\]](#)
- **Sulfide** stock solution (e.g., from $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$), standardized by titration.
- **Sulfide** calibration standards (prepared by diluting the stock solution).

Procedure:

- Calibration: Prepare a series of **sulfide** standards of known concentrations. For each standard, mix an equal volume of the standard with SAOB. Measure the potential (in mV) of each standard using the ISE and plot a calibration curve of potential vs. $\log(\text{sulfide concentration})$.
- Sample Preparation: Collect the aqueous sample, minimizing aeration.[\[3\]](#) Immediately before analysis, mix an equal volume of the sample with SAOB.
- Measurement: Immerse the electrodes in the prepared sample and record the stable potential reading.
- Calculation: Determine the **sulfide** concentration in the sample by comparing its measured potential to the calibration curve.

The workflow for this analytical protocol is shown below.



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Workflow for **sulfide** analysis by ion-selective electrode.

Conclusion

A systematic and unambiguous nomenclature is fundamental to the precise communication of chemical information. This guide has detailed the IUPAC and common naming conventions for a wide range of organic and inorganic **sulfides**, from simple thioethers to complex polysulfides and sulfonium salts. The provided quantitative data on bond parameters and spectroscopic signatures, along with detailed experimental protocols, serves as a practical resource for researchers, scientists, and professionals in drug development. The logical workflows presented visually are intended to simplify the process of naming and analyzing these important sulfur-containing compounds.

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